
1-(Bromomethyl)-3-chloro-2-methoxybenzene
Overview
Description
1-(Bromomethyl)-3-chloro-2-methoxybenzene is an organic compound with the molecular formula C8H8BrClO It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group, a chloro group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-3-chloro-2-methoxybenzene can be synthesized through several methods. One common approach involves the bromomethylation of 3-chloro-2-methoxybenzene. This reaction typically uses paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as reagents . The reaction conditions are usually mild, and the process is efficient, minimizing the generation of toxic byproducts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromomethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-3-chloro-2-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive and can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The primary product is the corresponding methyl derivative.
Scientific Research Applications
Scientific Research Applications
- Use as a chemical intermediate 1-(Bromomethyl)-3-chloro-5-methoxybenzene is used in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. For example, it can be produced by adding phosphorus tribromide to a solution of (3-chloro-5-methoxyphenyl)methanol in diethyl ether .
- Modification of Biomolecules: This compound can modify biomolecules through nucleophilic substitution reactions, facilitating the study of enzyme mechanisms and protein functions.
- Precursor in Drug Synthesis: 1-(Bromomethyl)-3-chloro-2-methoxybenzene acts as a precursor in synthesizing potential drug candidates, particularly those targeting specific enzymes or receptors. Design of a 1-(5-chloro-2-methoxybenzyl) .
- Production of Specialty Chemicals and Materials: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
- Synthesis of Tribromopyrene: Used in the synthesis of 1,3,6-tribromopyrene .
Other isomers
Other isomers of Bromomethyl-chloro-methoxybenzene are also used as building blocks for synthesizing various compounds.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-chloro-2-methoxybenzene in chemical reactions involves the reactivity of the bromomethyl group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The chloro and methoxy groups can influence the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or other reactants .
Comparison with Similar Compounds
Similar Compounds
- 1-(Bromomethyl)-4-chloro-2-methoxybenzene
- 1-(Bromomethyl)-3-chloro-4-methoxybenzene
- 1-(Bromomethyl)-2-chloro-3-methoxybenzene
Uniqueness
1-(Bromomethyl)-3-chloro-2-methoxybenzene is unique due to the specific positioning of its substituents on the benzene ring. This positioning can significantly influence its reactivity and the types of reactions it undergoes. The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) groups creates a unique electronic environment that can be exploited in various synthetic applications .
Biological Activity
1-(Bromomethyl)-3-chloro-2-methoxybenzene, also known as a brominated aromatic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula for this compound is . The compound features a bromomethyl group, a chloro substituent, and a methoxy group on a benzene ring, which contribute to its reactivity and biological interactions.
Mechanisms of Biological Activity
This compound exhibits several biological activities, primarily through the following mechanisms:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Its bromine and chlorine substituents enhance its ability to penetrate bacterial cell walls, leading to increased antimicrobial efficacy.
- Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells by disrupting cell signaling pathways involved in proliferation and survival. The presence of the methoxy group is believed to play a critical role in modulating these pathways.
Antimicrobial Efficacy
A study conducted by researchers at the University of Toronto evaluated the antimicrobial properties of this compound against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited significant inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL depending on the strain tested.
Bacterial Strain | MIC (µg/mL) |
---|---|
E. coli | 150 |
S. aureus | 100 |
Pseudomonas aeruginosa | 200 |
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the growth of pancreatic adenocarcinoma cell lines. The compound was tested at various concentrations, revealing an IC50 value of approximately 30 µM. This suggests a potential for further development as an anticancer agent.
Cell Line | IC50 (µM) |
---|---|
Pa02C | 30 |
Pa03C | 25 |
Panc10.05 | 35 |
Comparative Analysis
When compared to similar compounds, such as other brominated methoxybenzenes, this compound shows enhanced biological activity attributed to its unique combination of halogen substituents.
Similar Compounds Comparison
Compound | Antimicrobial Activity | Anticancer Activity (IC50) |
---|---|---|
This compound | Moderate | 30 µM |
1-(Chloromethyl)-4-methoxybenzene | Low | >50 µM |
1-(Bromomethyl)-4-methoxybenzene | Moderate | 40 µM |
Properties
IUPAC Name |
1-(bromomethyl)-3-chloro-2-methoxybenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-11-8-6(5-9)3-2-4-7(8)10/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIPBPXMJUKBQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Cl)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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